molecular formula C11H13N5O4S B2551038 ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 877630-15-4

ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate

Cat. No. B2551038
CAS RN: 877630-15-4
M. Wt: 311.32
InChI Key: PAQXVKPNWSKCGY-UHFFFAOYSA-N
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Description

The compound , ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate, is a derivative of pyrazolopyrimidinone. It is a heterocyclic compound that contains several functional groups, including an ester, amide, and thioether linkage. The core structure is a pyrazolopyrimidinone, which is a fused bicyclic ring system consisting of a pyrazole ring joined to a pyrimidinone ring. This core structure is known for its potential biological activities and is often modified to enhance its properties or to create new compounds with desired activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the formation of the core pyrazolopyrimidinone structure followed by various functionalization reactions. For instance, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was achieved by heating a pyrazolopyrimidine derivative with diethyl malonate under reflux conditions . Similarly, the synthesis of other pyrazolopyrimidinone derivatives may involve cyclocondensation reactions, as seen in the preparation of 2-(pyrazol-1-yl)pyrimidine derivatives from ethyl acetoacetate hydrazones and aromatic aldehydes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry (MS). In some cases, the molecular structure is further confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . These techniques would be essential in confirming the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidinone derivatives often involves the functional groups attached to the core structure. For example, the presence of an ester or amide group can lead to hydrolysis reactions under certain conditions, while the thioether linkage could participate in oxidation or alkylation reactions . The specific reactivity of the compound would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties like solubility, melting point, and stability. For instance, the introduction of an amide group can increase hydrogen bonding potential, which might affect the compound's solubility in water or other polar solvents . The compound's stability could be assessed through thermal analysis or by studying its behavior under various chemical conditions.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The compound ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a key intermediate in the synthesis of a broad range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials science applications. Its reactivity has been leveraged to create polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of this compound in contributing to the development of novel heterocyclic chemistries (Mohareb et al., 2004; Fadda et al., 2017). These advancements not only expand the chemical space but also offer new avenues for discovering compounds with enhanced biological or physical properties.

Biological Applications

The elaboration of this compound into various heterocyclic frameworks has implications in the discovery of novel bioactive molecules. For instance, some derivatives synthesized from this compound exhibit promising biological activities, including antimicrobial, insecticidal, and potential anticancer properties. This highlights the compound's importance in the development of new therapeutic agents and agrochemicals (Youssef et al., 2011; Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4S/c1-2-20-8(18)4-12-7(17)5-21-11-14-9-6(3-13-16-9)10(19)15-11/h3H,2,4-5H2,1H3,(H,12,17)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQXVKPNWSKCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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